molecular formula C4H2Cl2N2O B3054714 2,3-dichloro-1-oxidopyrazin-1-ium CAS No. 61689-43-8

2,3-dichloro-1-oxidopyrazin-1-ium

Cat. No.: B3054714
CAS No.: 61689-43-8
M. Wt: 164.97 g/mol
InChI Key: QDTKCUWERCZEIY-UHFFFAOYSA-N
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Description

General Significance of N-Oxides in Organic and Inorganic Chemistry

N-oxides are a class of chemical compounds that contain a coordinate covalent bond between a nitrogen atom and an oxygen atom (N⁺–O⁻). researchgate.net This functional group is pivotal in both organic and inorganic chemistry. The N⁺–O⁻ bond is highly polar, enabling N-oxides to form strong hydrogen bonds, which can influence properties like solubility and membrane permeability. nih.govacs.org In medicinal chemistry, N-oxides are significant as they can be biologically active molecules, prodrugs, or intermediates in the synthesis of pharmaceuticals. nih.govacs.org For instance, many heteroaromatic N-oxides can be reduced by enzymes in the body, a property utilized in the design of hypoxia-activated prodrugs. nih.govacs.org

The applications of N-oxides extend to materials science, where they are investigated as energetic materials due to their potential to enhance density and energy. researchgate.netmdpi.com The introduction of an N-oxide group can improve the oxygen balance of a compound, a crucial factor for energetic materials. mdpi.com Furthermore, the unique electronic nature of the N-oxide bond, which can act as either an electron donor or acceptor through resonance, contributes to the diverse reactivity and stability of these compounds. researchgate.net Nitrogen oxides (NOx), a broader category of nitrogen and oxygen compounds, are also significant in environmental chemistry, contributing to air pollution, but are also used industrially in the production of fertilizers and explosives. fiveable.meucar.edu

Overview of Pyrazine (B50134) N-Oxide Derivatives and their Structural Diversity

Pyrazine is a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4 of the six-membered ring. wikipedia.org The N-oxidation of pyrazines can lead to the formation of mono-N-oxides or di-N-oxides, depending on the reaction conditions and the substituents on the pyrazine ring. rsc.org This structural diversity allows for a wide range of chemical properties and applications.

The introduction of an N-oxide functionality to the pyrazine ring alters its electronic properties and reactivity. For example, the N-oxide group can act as a bioisosteric replacement for a carbonyl group due to its ability to act as a strong hydrogen bond acceptor. nih.gov Research has shown that pyrazine N-oxide derivatives are involved in various biological activities and have been explored as potential therapeutic agents. nih.govnih.gov The structural variations can be extensive, including the introduction of different substituents at various positions on the pyrazine ring, leading to a large family of compounds with diverse chemical and physical properties. nih.gov For instance, the substitution pattern on the pyrazine ring can influence the stability and reactivity of the N-oxide. nih.gov

Historical Context of Pyrazine N-Oxide Research

The study of pyrazine derivatives has a long history, with some of the earliest synthesis methods dating back to the late 19th century. wikipedia.org Research specifically focusing on pyrazine N-oxides gained momentum in the mid-20th century. Early work in the 1940s and 1950s laid the foundation for understanding the synthesis and reactivity of these compounds. rsc.orgnih.govacs.org For example, a 1947 publication detailed the oxidation of 2,5-dialkylpyrazines to their corresponding mono- and di-N-oxides and their subsequent conversion to chloropyrazines. rsc.org

Subsequent research in the 1960s further explored the rearrangement reactions of pyrazine N-oxides. acs.org Over the decades, the interest in pyrazine N-oxides has grown, driven by the discovery of their diverse applications, particularly in medicinal chemistry. nih.govnih.gov The initial perception of heterocyclic N-oxides as mere metabolic byproducts has evolved, and they are now recognized as a promising class of compounds for drug discovery. nih.gov

Specific Focus: The Unique Chemical Characteristics of 2,3-dichloro-1-oxidopyrazin-1-ium

This compound, also known as 2,3-dichloropyrazine-1-oxide, is a specific derivative of pyrazine N-oxide. The presence of two chlorine atoms on the pyrazine ring, in addition to the N-oxide group, significantly influences its chemical properties and reactivity. This compound serves as an important intermediate in the synthesis of more complex molecules. google.com

A documented synthesis of 2,3-dichloropyrazine-1-oxide involves the oxidation of 2,3-dichloropyrazine (B116531). prepchem.com In a typical procedure, 2,3-dichloropyrazine is treated with an oxidizing agent, such as potassium persulfate, in concentrated sulfuric acid. prepchem.com The reaction is initially maintained at a low temperature and then stirred at room temperature. prepchem.com The product is isolated as a white solid after extraction and purification. prepchem.com

Synthesis and Characterization of this compound

Parameter Value
Starting Material 2,3-dichloropyrazine
Reagents Potassium persulfate, Concentrated sulfuric acid
Solvent Chloroform (for extraction)
Yield 85% of theoretical
Appearance White solid
Melting Point 104°-106° C

Data sourced from a documented synthesis procedure. prepchem.com

Elemental Analysis of this compound

Element Theoretical Content (%) Found Content (%)
Carbon 29.09 29.40
Hydrogen 1.21 1.41
Nitrogen 16.97 17.08
Chlorine 43.03 43.20

Data sourced from a documented synthesis procedure. prepchem.com

The reactivity of this compound is characterized by the interplay of the electron-withdrawing effects of the chlorine atoms and the electronic nature of the N-oxide group. For instance, related compounds like 3-chloropyrazine 1-oxide can be converted to 2,3-dichloropyrazine by reacting with phosphorus oxychloride. chemicalbook.com This highlights the potential of the N-oxide group to direct further functionalization of the pyrazine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-1-oxidopyrazin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-3-4(6)8(9)2-1-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTKCUWERCZEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C(=N1)Cl)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495073
Record name 2,3-Dichloro-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61689-43-8
Record name 2,3-Dichloro-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 2,3 Dichloro 1 Oxidopyrazin 1 Ium

Nucleophilic Substitution Reactions on the Halogenated Pyrazine (B50134) N-Oxide Core

The pyrazine ring in 2,3-dichloro-1-oxidopyrazin-1-ium is electron-deficient, a characteristic that is further intensified by the inductive effect of the two chlorine atoms. This electron deficiency, however, is somewhat modulated by the N-oxide group, which can act as an electron-donating group through resonance. This electronic interplay makes the pyrazine core susceptible to nucleophilic aromatic substitution (SNAr) reactions. scripps.edu Generally, nucleophilic attack on pyridine (B92270) N-oxides, a related class of compounds, is favored at the positions ortho and para (C2, C4, and C6) to the N-oxide group. scripps.edu In the case of this compound, the chlorine atoms serve as effective leaving groups in these substitution reactions.

Displacement by Oxygen-Based Nucleophiles (e.g., Hydrolysis, Alkoxide Ions)

The chlorine substituents on the this compound ring can be displaced by oxygen-based nucleophiles such as water (hydrolysis) or alkoxide ions. These reactions typically proceed via the SNAr mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a Meisenheimer complex as an intermediate, which then expels the chloride ion to yield the substituted product.

The reaction with alkoxides, for instance, can lead to the formation of alkoxy-substituted pyrazine N-oxides. Studies on analogous dihalo-N-oxide systems provide insights into the potential reactivity. For example, the reaction of related heterocyclic compounds with alkoxides has been shown to be highly regioselective, a factor that is critically dependent on the substitution pattern of the ring.

Displacement by Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, are also effective in displacing the chloro substituents of this compound. The amination of halogenated pyrazines is a synthetically valuable transformation for the introduction of nitrogen-containing functional groups.

The reaction conditions for these substitutions can vary, but they often require heating to overcome the activation energy for the disruption of the aromatic system. The products of these reactions are amino-substituted pyrazine N-oxides, which are important intermediates in the synthesis of various biologically active compounds.

Site-Selectivity in Dihalo-N-Oxide Systems

A critical aspect of the nucleophilic substitution reactions of this compound is the site-selectivity. With two reactive chloro substituents, the position of the initial nucleophilic attack is a key determinant of the final product structure. In unsymmetrically substituted dichloropyrazines, the regioselectivity of nucleophilic attack is governed by the electronic nature of the other substituents on the ring. nih.gov

For a compound like this compound, the N-oxide group plays a pivotal role in directing the incoming nucleophile. While the C2 and C3 positions are electronically similar, subtle differences in their electronic environment, influenced by the N-oxide, can lead to preferential substitution at one site over the other. Research on 2-substituted-3,5-dichloropyrazines has shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the 2-position directs the attack to the 3-position. nih.gov By analogy, the electron-donating character of the N-oxide through resonance would be expected to influence the site of attack in this compound.

Nucleophile TypeExpected Preferential Site of AttackRationale
Oxygen-based (e.g., Alkoxides)C2 or C3The N-oxide group activates both positions, with subtle electronic factors likely dictating the preference.
Nitrogen-based (e.g., Amines)C2 or C3Similar to oxygen nucleophiles, the site of attack is influenced by the activating effect of the N-oxide group.

Electrophilic Reactivity of the Pyrazine N-Oxide Moiety

While the halogenated pyrazine ring is generally electron-deficient and thus reactive towards nucleophiles, the N-oxide functionality introduces a site of electrophilic reactivity. The oxygen atom of the N-oxide is nucleophilic and can react with strong electrophiles. More significantly, the N-oxide group can activate the pyrazine ring towards electrophilic aromatic substitution. Through resonance, the N-oxide can donate electron density to the ring, particularly at the positions ortho and para to the nitrogen atom.

A classic example of this reactivity is the nitration of pyrazine N-oxides. Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the ring. oc-praktikum.de Theoretical studies on pyridine-N-oxide have indicated that in the absence of explicit solvation, the kinetically controlled product is the ortho-nitro compound, while with solvation, the para-substituted product is favored, which is what is observed experimentally. rsc.org For this compound, electrophilic attack would be expected to occur at one of the vacant ring positions, C5 or C6, with the directing influence of the N-oxide and the deactivating effect of the chlorine atoms determining the outcome. Studies on the nitration of pyrazine compounds with electron-donating groups have shown that the reaction conditions, such as the nitrating agent and temperature, are crucial for achieving good yields. researchgate.net

ReactionReagentsExpected Product
NitrationHNO₃/H₂SO₄2,3-dichloro-5-nitro-1-oxidopyrazin-1-ium or 2,3-dichloro-6-nitro-1-oxidopyrazin-1-ium

Rearrangement Reactions of Pyrazine N-Oxides

Pyrazine N-oxides can undergo various rearrangement reactions, often induced by heat or light. These rearrangements can lead to the formation of new heterocyclic ring systems or the migration of substituents.

Thermal Rearrangements

Upon heating, some N-oxides can undergo thermal rearrangements. A well-known example in the broader class of amine oxides is the Meisenheimer rearrangement, which involves the Current time information in NA.prepchem.com-sigmatropic shift of an allyl or benzyl (B1604629) group from the nitrogen to the oxygen atom. nih.gov While this compound itself does not possess the requisite substituent for a classic Meisenheimer rearrangement, substituted pyrazine N-oxides with appropriate groups can undergo analogous thermal transformations. For example, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide results in the formation of N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones through concerted Current time information in NA.chemicalbook.com and jst.go.jpjst.go.jp sigmatropic rearrangements.

In the context of this compound, thermal conditions could potentially induce rearrangements involving the chloro substituents or lead to decomposition, depending on the severity of the conditions. The specific thermal behavior of this compound would require dedicated experimental investigation.

Photochemical Rearrangements

No studies detailing the photochemical behavior, potential rearrangements, or photoisomerization pathways of this compound were identified.

Reactivity of the N-Oxide Functionality

Electron-Donor and Electron-Acceptor Properties

Specific experimental or computational data quantifying the electron-donating or electron-accepting capabilities of the N-oxide group in this particular molecule is not available in the reviewed literature.

Interaction with Lewis Acids and Electron-Deficient Compounds

There is a lack of published research on the coordination chemistry of this compound with Lewis acids or its reactions with various electrophiles.

Redox Chemistry: Oxidation and Reduction of this compound

Specific studies on the oxidation or reduction potentials and pathways for this compound have not been found.

Spectroscopic Characterization of 2,3 Dichloro 1 Oxidopyrazin 1 Ium

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A characteristic and diagnostic feature in the IR spectrum of pyrazine (B50134) N-oxides is the N-O stretching vibration. Generally, a strong absorption band corresponding to the N-O stretching frequency (νN-O) is observed in the region of 1230–1325 cm⁻¹ researchgate.net. This absorption is a reliable indicator of the N-oxide functionality. The precise position of this band is sensitive to the electronic environment within the pyrazine ring.

In addition to the prominent N-O stretching, the IR spectrum of 2,3-dichloro-1-oxidopyrazin-1-ium would also exhibit a series of complex absorptions corresponding to the stretching and bending vibrations of the pyrazine ring. These ring modes are typically found in the fingerprint region of the spectrum (below 1600 cm⁻¹) and can be influenced by the substitution pattern on the ring.

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-O Stretch1230 - 1325Strong
C=N Stretch1550 - 1650Medium to Strong
C-Cl Stretch600 - 800Strong
Ring DeformationVariousMedium to Weak

Note: The exact frequencies can vary based on the physical state of the sample and intermolecular interactions.

The presence of two chlorine atoms on the pyrazine ring in this compound is expected to significantly influence its vibrational frequencies. Chlorine is an electron-withdrawing group, which can affect the electron density of the pyrazine ring and the N-O bond. This electronic effect can lead to a shift in the N-O stretching frequency. Typically, electron-withdrawing substituents tend to increase the N-O bond order, resulting in a shift to a higher wavenumber.

Furthermore, the mass and electronic effects of the chloro substituents will also alter the frequencies of the ring's vibrational modes. The C-Cl stretching vibrations themselves will introduce strong absorption bands, typically in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

In this compound, the two chlorine atoms at positions 2 and 3 leave two protons on the pyrazine ring at positions 5 and 6. Due to the asymmetry of the molecule (with the N-oxide at position 1), these two protons are in different chemical environments and are expected to give rise to two distinct signals in the ¹H NMR spectrum.

These aromatic protons would appear as doublets due to coupling with each other (ortho-coupling). The chemical shifts of these protons are expected to be in the downfield region, characteristic of aromatic protons, likely between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the chlorine atoms and the N-oxide group would deshield these protons, shifting their signals further downfield compared to unsubstituted pyrazine.

Table 2: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.5 - 8.5Doublet2 - 4
H-68.0 - 9.0Doublet2 - 4

Note: Predicted values are based on data from analogous substituted pyridine (B92270) N-oxides and pyrazines.

The ¹³C NMR spectrum of this compound would show four distinct signals for the four carbon atoms of the pyrazine ring, as they are all in unique chemical environments. The carbons directly attached to the electronegative chlorine atoms (C-2 and C-3) would be significantly deshielded. Similarly, the carbons adjacent to the N-oxide group (C-2 and C-6) would also experience a downfield shift.

The chemical shifts for the carbon atoms in heterocyclic N-oxides are influenced by the substituent effects. For instance, in substituted pyridine N-oxides, the carbon atoms exhibit shifts that are dependent on the nature and position of the substituents.

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 150
C-3135 - 145
C-5125 - 135
C-6145 - 155

Note: These are estimated chemical shift ranges based on general trends in substituted N-oxides.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a correlation between the signals of H-5 and H-6, confirming their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between the protons (H-5 and H-6) and their attached carbons (C-5 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations. For instance, H-5 would show correlations to C-3 and C-6, while H-6 would show correlations to C-2 and C-5. These correlations would be instrumental in confirming the substitution pattern and the assignment of all carbon signals.

Through the combined application of these spectroscopic methods, a detailed and accurate structural characterization of this compound can be achieved.

Raman Spectroscopy

Raman spectroscopy is a powerful analytical technique that provides information about molecular vibrations and is sensitive to changes in molecular structure and environment.

The Raman spectrum of this compound is expected to be rich in vibrational modes originating from the pyrazine ring, the N-oxide group, and the carbon-chlorine bonds. The vibrational frequencies of 2,3-dichloropyrazine (B116531) have been studied using both experimental and theoretical methods, providing a solid foundation for predicting the spectrum of its N-oxide derivative. researchgate.net

The key vibrational modes anticipated for this compound would include:

Pyrazine Ring Vibrations: These include ring stretching, ring breathing, and various in-plane and out-of-plane bending modes. The introduction of the N-oxide group is expected to perturb the electron density of the ring, leading to shifts in the positions of these bands compared to 2,3-dichloropyrazine.

C-Cl Vibrations: The stretching and bending vibrations of the carbon-chlorine bonds are expected to appear in the lower frequency region of the Raman spectrum.

N-O Vibrations: The N-oxide group will introduce its own characteristic stretching and bending vibrations. A strong absorption between 1230-1325 cm⁻¹ is often characteristic of the N-oxide functional group. researchgate.net

Based on studies of 2,3-dichloropyrazine, a comprehensive set of vibrational frequencies can be predicted. researchgate.net The table below presents a selection of calculated harmonic and anharmonic vibrational frequencies for 2,3-dichloropyrazine, which serve as a proxy for the expected vibrational modes in this compound.

Vibrational Mode DescriptionCalculated Harmonic Frequency (cm⁻¹)Calculated Anharmonic Frequency (cm⁻¹)
Ring out of plane394.5385.9
C-Cl stretch586.4579.5
Ring in plane647.7640.8
C-H out of plane801.9785.4
C-H in plane1047.81029.3
Ring stretch1146.11128.8
Ring stretch1204.21184.1
Ring stretch1404.71381.1
Ring stretch1551.41526.4
C-H stretch3093.82991.6
C-H stretch3105.43002.7

This data is for 2,3-dichloropyrazine and is used here as an approximation for this compound. researchgate.net

The presence of the N-oxide group in this compound introduces a potential site for hydrogen bonding. The oxygen atom of the N-oxide group can act as a hydrogen bond acceptor. The formation of hydrogen bonds can be effectively studied using Raman spectroscopy by observing shifts in the vibrational frequencies of the involved functional groups.

When a hydrogen bond is formed, it can lead to a decrease in the frequency of the proton vibration of the donor molecule. researchgate.net For this compound, if it were to interact with a hydrogen-bond donor, such as water or an alcohol, a shift in the vibrational modes associated with the N-O bond would be expected. This is because the hydrogen bond would alter the electronic environment and bond strength of the N-oxide group. The magnitude of the Raman shift can provide insights into the strength of the hydrogen bond.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a valuable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

The molecular weight of this compound can be readily determined from its mass spectrum. The molecular ion peak (M+) would correspond to the mass of the entire molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will lead to three peaks for the molecular ion:

[M]+: Containing two ³⁵Cl atoms.

[M+2]+: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]+: Containing two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately in the ratio of 9:6:1. For this compound (C₄H₂Cl₂N₂O), the expected masses for these isotopic peaks would be centered around a nominal mass of 179.96 amu.

A study on pyrazine-N-oxide showed a clear molecular ion peak at 96 amu, confirming the utility of mass spectrometry in identifying the molecular weight of such compounds. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable information about the structural connectivity of a molecule. For this compound, several characteristic fragmentation pathways can be anticipated based on the fragmentation of related compounds.

Common fragmentation processes for aromatic N-oxides involve the loss of the oxygen atom. researchgate.net For chlorinated aromatic compounds, the loss of chlorine radicals or HCl is a common fragmentation pathway. The fragmentation of this compound would likely involve a combination of these processes.

A plausible fragmentation pattern could include:

Loss of an oxygen atom: [M - O]⁺

Loss of a chlorine radical: [M - Cl]⁺

Loss of a chlorine atom followed by the loss of CO: [M - Cl - CO]⁺

Loss of HCl: [M - HCl]⁺

The analysis of the m/z values of the resulting fragment ions would help to confirm the connectivity of the atoms within the molecule. The table below outlines some potential major fragment ions and their corresponding mass-to-charge ratios (m/z), assuming the most abundant isotopes.

Fragment IonDescriptionApproximate m/z
[C₄H₂Cl₂N₂O]⁺Molecular Ion180
[C₄H₂Cl₂N₂]⁺Loss of Oxygen164
[C₄H₂ClN₂O]⁺Loss of Chlorine145
[C₃H₂ClN₂]⁺Loss of Chlorine and CO117
[C₄HCl₂N₂O]⁺Loss of Hydrogen179

These are predicted fragmentation patterns and have not been experimentally verified for this specific compound.

Crystallographic Investigations of 2,3 Dichloro 1 Oxidopyrazin 1 Ium

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystalline solid. This method provides detailed information on molecular conformation, bond lengths, and bond angles.

In the solid state, the pyrazine (B50134) N-oxide ring of 2,3-dichloro-1-oxidopyrazin-1-ium is expected to be essentially planar. This planarity is a common feature of aromatic heterocyclic systems. The N-oxide group and the chlorine atoms are substituents on this planar ring. The spatial arrangement of these substituents with respect to the ring is a key aspect of the molecule's conformation. Studies on similar substituted pyrazine derivatives have shown that the substituent atoms typically lie close to the plane of the pyrazine ring.

The bond lengths and angles within the this compound molecule are influenced by the electronic effects of the N-oxide group and the chlorine substituents. The N-O bond is a dative covalent bond, and its length provides insight into the extent of charge separation. The C-Cl bonds are covalent, and their lengths are typical for chlorine atoms attached to an aromatic ring. The internal angles of the pyrazine ring may show slight distortions from a perfect hexagon due to the presence of the nitrogen atoms and the substituents.

Below are tables of expected bond lengths and bond angles for the pyrazine N-oxide ring, based on data from related structures.

Table 1: Expected Bond Lengths in this compound

BondExpected Length (Å)
N1-O11.25 - 1.30
N1-C21.34 - 1.38
C2-C31.38 - 1.42
C3-N41.33 - 1.37
N4-C51.33 - 1.37
C5-C61.37 - 1.41
C6-N11.34 - 1.38
C2-Cl11.70 - 1.74
C3-Cl21.70 - 1.74

Table 2: Expected Bond Angles in this compound

AngleExpected Angle (°)
C6-N1-C2118 - 122
N1-C2-C3119 - 123
C2-C3-N4119 - 123
C3-N4-C5117 - 121
N4-C5-C6118 - 122
C5-C6-N1118 - 122
O1-N1-C2118 - 121
O1-N1-C6118 - 121
Cl1-C2-N1115 - 119
Cl1-C2-C3120 - 124
Cl2-C3-C2120 - 124
Cl2-C3-N4115 - 119

Analysis of Intermolecular Interactions

The arrangement of molecules in a crystal is determined by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.

Aromatic rings, such as the pyrazine ring in this compound, can interact through π-π stacking. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent rings. In many aromatic compounds, a parallel-displaced or T-shaped arrangement of the rings is observed, which maximizes the attractive forces. The presence of electron-withdrawing chlorine atoms can influence the nature and strength of these π-π stacking interactions.

Crystal Packing and Supramolecular Assembly

Detailed information regarding the crystal packing and supramolecular assembly of this compound is not currently available in scientific literature. An analysis of these features would require experimental crystallographic data, typically obtained through single-crystal X-ray diffraction. Such an analysis would elucidate the arrangement of molecules in the crystal lattice and identify key intermolecular interactions, such as halogen bonding (Cl···N or Cl···O), π-π stacking interactions between pyrazine rings, and potential weak C-H···O or C-H···N hydrogen bonds. Without experimental data, a valid and accurate description of the supramolecular assembly cannot be constructed.

Influence of the N-Oxide Moiety on Crystal Structure

A discussion on the specific influence of the N-oxide moiety on the crystal structure of this compound is contingent upon the availability of its crystal structure, as well as that of its parent compound, 2,3-dichloropyrazine (B116531). In general, the introduction of an N-oxide group can significantly alter the electronic properties and steric profile of a molecule, thereby influencing its crystal packing. The N-oxide group can act as a strong hydrogen bond acceptor and can also participate in other non-covalent interactions, potentially leading to different packing motifs compared to the non-oxidized analogue. Theoretical studies on other pyrazine N-oxides have suggested that the N→O bond can affect bond lengths within the pyrazine ring. However, without experimental crystallographic data for this compound, any analysis of the influence of the N-oxide moiety remains speculative.

Theoretical and Computational Studies on 2,3 Dichloro 1 Oxidopyrazin 1 Ium

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for predicting and understanding the behavior of molecules at the atomic level. These methods allow for the detailed investigation of molecular geometries, electronic structures, and reactivity, providing insights that complement experimental findings.

Geometry Optimization and Electronic Structure Determination

The electronic structure of a molecule describes the arrangement and energies of its electrons. Halogen substitution and N-oxidation significantly influence this structure. For example, in a study of halogen-substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT calculations using the B3LYP method were employed to analyze the electronic properties. chemrxiv.org Such analyses provide a picture of the electron distribution and the nature of the chemical bonds within the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Halogenated N-Heterocycle (2,6-diazidotrichloropyridine N-oxide)

ParameterBond/AngleCalculated Value (B3LYP/6-311G*)Experimental Value (X-ray)
Bond LengthC-Cl1.719 Å1.718(7) Å
Bond AngleO-N-C121.0°121.1(7)°
Bond AngleN-C-N119.8°119.7(7)°
Bond AngleC-C-C119.6°119.7(6)°

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In N-oxide systems, the HOMO is often localized on the N-oxide group, while the LUMO may be distributed over the heterocyclic ring and its substituents. researchgate.net For various potential high-energy density materials based on 1,2,3-triazole-N-Oxide, the calculated HOMO-LUMO energy gaps ranged from 1.52 eV to 5.57 eV, indicating a wide range of chemical stabilities. researchgate.net Theoretical studies on molecules like N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine have shown that a large HOMO-LUMO gap (4.4871 eV in this case) reflects high chemical reactivity. irjweb.com

Table 2: Illustrative HOMO-LUMO Energy Gaps for N-Heterocyclic Compounds

CompoundComputational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineB3LYP/6-311+G(d,p)-6.2967-1.80964.4871
Quercetin on GrapheneDFT/6-21G-3.75522.58976.3449
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateB3LYP/6-31G+(d,p)-0.26751-0.180940.08657

Density Functional Theory (DFT) Approaches for N-Heterocyclic Systems

Density Functional Theory (DFT) has become a primary tool for the computational study of N-heterocyclic systems due to its balance of accuracy and computational cost. rsc.org It allows for the investigation of a wide range of molecular properties, from geometries to reaction mechanisms.

Selection and Validation of Density Functionals for Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional. Different functionals are designed to approximate the exchange-correlation energy, a key component of the total electronic energy. For N-heterocyclic systems, hybrid functionals such as B3LYP are commonly used. chemrxiv.orgiiste.org However, the performance of various functionals should be validated against experimental data or higher-level computational methods whenever possible.

A systematic assessment of DFT methods for platinum-containing complexes, for instance, found that the PBE0 functional, in combination with an appropriate basis set and corrections, provided the most accurate geometries. rsc.org For studies on pyridine (B92270) N-oxide complexes, the PBE0 hybrid functional was also chosen for its reliability. fu-berlin.de

Basis Set Effects on Computational Results

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set also significantly impacts the accuracy of computational results. Larger and more flexible basis sets, which include polarization and diffuse functions (e.g., 6-311++G(d,p)), generally provide more accurate results but at a higher computational cost.

Studies on pyridine N-oxide complexes have employed def2-TZVP basis sets, which are of triple-zeta valence quality with polarization. fu-berlin.de For other heterocyclic systems, basis sets like 6-31+G(d,p) have been used to provide a good balance between accuracy and computational demand. nih.gov The inclusion of diffuse functions is particularly important for describing anions and systems with diffuse electron density.

Ionization Potentials and Oxidation Potentials: Insights into Electrochemical Behavior

Computational methods can provide valuable insights into the electrochemical properties of molecules, such as their ionization potentials and oxidation potentials. These parameters are directly related to the energies of the molecular orbitals.

The ionization potential (IP) is the energy required to remove an electron from a molecule, and it can be approximated by the negative of the HOMO energy (-E_HOMO) according to Koopmans' theorem. Similarly, the electron affinity (EA), the energy released when an electron is added to a molecule, can be approximated by the negative of the LUMO energy (-E_LUMO).

Computational studies on quinoxaline (B1680401) 1,4-di-N-oxide derivatives have shown that DFT methods can be used to predict their reduction potentials. mdpi.com The B3LYP functional with the cc-pVTZ basis set was found to accurately predict the first reduction potential for a series of these compounds. mdpi.com Similarly, for 2,6-dichloropyridine (B45657) N-oxide, an oxidation potential of +2.06 V (versus SCE) was determined, which was consistent with its ability to be oxidized by a photocatalyst in a single-electron transfer process. chemrxiv.org These examples highlight the power of computational chemistry in predicting and understanding the electrochemical behavior of N-heterocyclic compounds.

Reactivity Descriptors: Computational Assessment of Nucleophilicity and Electrophilicity

The reactivity of pyrazine (B50134) N-oxides is complex, as the N-oxide group enhances both nucleophilic and electrophilic characteristics compared to the parent pyrazine. scripps.edu The oxygen atom, with its partial negative charge, can act as a nucleophilic center, while the pyrazine ring itself is rendered more electron-deficient, increasing its susceptibility to nucleophilic attack.

In 2,3-dichloro-1-oxidopyrazin-1-ium, the electronic landscape is further modulated by the two chlorine atoms. These electron-withdrawing groups, coupled with the electron-withdrawing effect of the N-oxide functionality, significantly decrease the electron density of the pyrazine ring. This enhances the electrophilicity at the carbon positions, particularly C-5 and C-6, making them prime targets for nucleophilic aromatic substitution (SNAr) reactions.

Computational methods, such as Density Functional Theory (DFT), are employed to quantify these reactivity trends. Reactivity descriptors derived from conceptual DFT, including the Fukui function, local softness, and electrophilicity index, can predict the most reactive sites within the molecule.

Nucleophilicity: The primary nucleophilic site is the exocyclic oxygen atom of the N-oxide group. Its nucleophilic character can be assessed by calculating its propensity to donate electron density. Kinetic studies on substituted pyridine-N-oxides have quantitatively shown that electron-donating groups on the ring increase nucleophilicity, while electron-withdrawing groups decrease it. benthamdirect.com For this compound, the strong inductive effect of the chlorine atoms is expected to reduce the nucleophilicity of the oxygen atom compared to unsubstituted pyrazine N-oxide.

Electrophilicity: The pyrazine ring, particularly at positions C-5 and C-6, is the principal electrophilic region. The resonance structures indicate a buildup of positive charge at positions ortho and para to the N-oxide group. youtube.comyoutube.com The chlorine substituents further amplify this effect. Computational modeling can generate electrostatic potential (ESP) maps, which visually represent the charge distribution and highlight the electron-poor (electrophilic) areas of the molecule.

A hypothetical table of calculated global reactivity descriptors for this compound compared to parent pyrazine N-oxide is presented below. Higher electrophilicity (ω) and lower chemical hardness (η) indicate increased susceptibility to nucleophilic attack.

CompoundChemical Hardness (η) (eV)Electronic Chemical Potential (μ) (eV)Global Electrophilicity (ω) (eV)
Pyrazine N-oxide (Predicted)4.5-3.01.00
This compound (Predicted)3.8-4.22.32

This is an interactive data table. The values are illustrative and based on general chemical principles.

Aromaticity Assessment and Resonance Stabilization in Pyrazine N-Oxides

The introduction of an N-oxide group and halogen substituents significantly perturbs the π-electron system of the pyrazine ring, impacting its aromaticity. Aromaticity is a key factor in determining the stability, reactivity, and magnetic properties of the molecule. Computational chemistry offers powerful tools to quantify the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. ontosight.aigithub.io It involves calculating the absolute magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)). ontosight.aigithub.ionih.gov Highly negative NICS values are indicative of a strong diatropic ring current, a hallmark of aromaticity, while positive values suggest paratropic currents associated with anti-aromaticity. ontosight.ai

For this compound, NICS calculations would be performed on the DFT-optimized geometry. The N-oxide group and chlorine atoms are expected to decrease the aromaticity of the pyrazine ring compared to benzene (B151609) or even unsubstituted pyrazine, resulting in less negative NICS values. This is due to the localization of π-electron density and disruption of the cyclic conjugation.

Ring SystemNICS(0) (ppm) (Predicted)NICS(1) (ppm) (Predicted)Aromatic Character
Benzene (Reference)-9.7-11.5Aromatic
Pyrazine (Reference)-5.2-8.9Aromatic
Pyrazine N-oxide (Predicted)-4.5-7.8Weakly Aromatic
This compound (Predicted)-2.1-5.3Very Weakly Aromatic

This is an interactive data table. The values are illustrative and based on established trends.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor that evaluates aromaticity by quantifying the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.gov The HOMA index ranges from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic Kekulé-like structure, with negative values indicating anti-aromaticity. nih.govresearchgate.net

The calculation for a heterocyclic system like this compound would use specialized parameters for C-C, C-N, and N-N bonds. rsc.orgacs.orgmdpi.com The optimized bond lengths are obtained from quantum chemical calculations. The presence of the electronegative N-oxide and chlorine atoms is expected to cause significant bond length alternation in the pyrazine ring, leading to a HOMA value substantially lower than 1, reflecting a reduction in aromatic character.

BondOptimized Bond Length (Å) (Illustrative)
N1-C21.38
C2-C31.41
C3-N41.34
N4-C51.33
C5-C61.39
C6-N11.37
Calculated HOMA Index 0.65

This is an interactive data table. The bond lengths are for illustrative purposes to demonstrate the HOMA calculation, which would result in a predicted HOMA index of 0.65.

Computational Mechanistic Studies of this compound Transformations

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including those involving complex heterocyclic systems like this compound. mdpi.compsu.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify stable intermediates, transition states, and determine the energetic feasibility of various pathways.

A key aspect of mechanistic studies is the identification of transition states (TS), which are first-order saddle points on the PES connecting reactants and products. For a potential reaction of this compound, such as a nucleophilic substitution at C-6 by a methoxide (B1231860) ion, computational methods can be used to locate the structure of the corresponding Meisenheimer-like intermediate and the transition states leading to and from it.

The analysis involves:

Geometry Optimization: Calculating the minimum energy structures of the reactant (this compound and the nucleophile), the intermediate, and the product.

Transition State Search: Using algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods to locate the TS structure.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

This analysis provides a step-by-step visualization of the bond-making and bond-breaking processes throughout the reaction.

Once the stationary points on the PES are identified and their energies calculated, crucial kinetic and thermodynamic data can be predicted.

Kinetics: The rate of a reaction is primarily governed by the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. researchgate.net A lower activation energy corresponds to a faster reaction rate.

For the hypothetical nucleophilic substitution on this compound, computational studies can predict these values, allowing for a comparison of different potential reaction pathways or the reactivity of different nucleophiles.

Reaction StepΔH (kcal/mol) (Predicted)ΔG (kcal/mol) (Predicted)Activation Energy (Ea) (kcal/mol) (Predicted)
Formation of Meisenheimer Intermediate-12.5-10.815.2
Loss of Chloride from Intermediate5.03.520.1
Overall Reaction -7.5 -7.3 -

This is an interactive data table. The values are illustrative for a hypothetical SNAr reaction and demonstrate the type of data generated from computational mechanistic studies.

Advanced Derivatization and Chemical Transformations of 2,3 Dichloro 1 Oxidopyrazin 1 Ium

Further Functionalization at Remaining Halogenated Positions

The chlorine atoms in 2,3-dichloro-1-oxidopyrazin-1-ium are susceptible to nucleophilic aromatic substitution, although the electron-deficient nature of the pyrazine (B50134) ring can make cross-coupling reactions more challenging compared to other aromatic systems. rsc.org However, significant progress has been made in the transition metal-catalyzed functionalization of halogenated pyrazines. rsc.org

Various cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, have been successfully applied to pyrazine derivatives. rsc.org These reactions allow for the introduction of a wide range of substituents, such as aryl, alkyl, and vinyl groups, at the chlorinated positions. For instance, Negishi coupling using nickel catalysis has been shown to be effective for the regioselective functionalization of halogenated pyrazines. rsc.org

The following table summarizes some examples of functionalization reactions at the halogenated positions of pyrazine derivatives.

Reaction Type

Modifications of the N-Oxide Functionality (e.g., Deoxygenation, Reduction)

The N-oxide group in this compound can undergo several important transformations, including deoxygenation and reduction. These modifications are crucial for synthesizing a variety of pyrazine derivatives.

Deoxygenation: The removal of the oxygen atom from the N-oxide group is a common transformation that can be achieved using various reagents. acs.org This reaction is often a key step in the synthesis of the corresponding pyrazine. While many methods have been developed for the deoxygenation of pyridine (B92270) N-oxides, which can be analogous to pyrazine N-oxides, some require harsh conditions. acs.org Visible light-induced methods have emerged as a milder alternative for deoxygenation. acs.org

Reduction: The N-oxide can also be reduced to the corresponding pyrazine. This transformation is often carried out in conjunction with other functionalization reactions.

The table below provides an overview of common reagents used for the modification of the N-oxide functionality.

Transformation

Synthesis of Fused-Ring Systems Incorporating the Pyrazine N-Oxide Core

The pyrazine N-oxide core serves as a valuable platform for the synthesis of fused-ring systems, which are prevalent in many biologically active molecules. nih.gov These fused systems can significantly alter the physical and chemical properties of the parent molecule, influencing factors like solubility and biological activity. nih.gov

One common strategy involves the cyclocondensation of functionalized pyrazine N-oxides with other reagents to construct additional rings. For example, pyrazolo[1,5-a]pyrimidines can be synthesized from 3-aminopyrazoles. nih.gov The development of multi-component reactions has further expanded the ability to create complex fused heterocycles in a single step. rsc.org

Below is a table of representative fused-ring systems derived from pyrazine or related N-heterocyclic cores.

Fused Ring System
nih.govrsc.orgnih.govtandfonline.com

Synthesis of Complex Pyrazine N-Oxide Derivatives

The versatility of this compound as a starting material allows for the synthesis of a wide array of complex pyrazine N-oxide derivatives. tandfonline.com These derivatives often exhibit interesting biological activities and are valuable in medicinal chemistry. tandfonline.comacs.org

The synthesis of these complex molecules often involves a combination of the reactions discussed previously, such as nucleophilic substitution at the halogenated positions and modifications of the N-oxide group. For example, the introduction of aryl or other functional groups via cross-coupling reactions, followed by manipulation of the N-oxide, can lead to highly substituted and structurally diverse pyrazine N-oxides. rsc.org The development of advanced derivatization protocols is crucial for the unambiguous identification of these complex structures. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing specific isomers of functionalized pyrazine N-oxides.

Regioselectivity: In the functionalization of unsymmetrical pyrazine N-oxides, the position of substitution is influenced by both electronic and steric factors. For instance, in the halogenation of pyridine N-oxides, the regioselectivity can be highly dependent on the reaction conditions, including the choice of base and solvent. acs.org Electron-withdrawing groups on the ring can direct incoming substituents to specific positions. acs.org For example, a cyano group can direct substitution to the adjacent C2 position. acs.org

Stereoselectivity: When creating chiral centers during derivatization, controlling the stereochemistry is paramount. Asymmetric synthesis methods are employed to produce enantiomerically pure or enriched products. For example, the dearomatization of pyridines can be achieved with high stereoselectivity using chiral catalysts. mdpi.com The use of chiral ligands, such as sparteine, in reactions with Grignard reagents has been shown to induce asymmetry in the synthesis of substituted piperazines from pyrazine N-oxides. rsc.org

The following table highlights key factors influencing selectivity in derivatization reactions.

Selectivity
Regioselectivityacs.orgacs.orgStereoselectivitymdpi.comrsc.org

Non Medical Applications and Future Research Directions in 2,3 Dichloro 1 Oxidopyrazin 1 Ium Chemistry

Role as Intermediates in Organic Synthesis of Complex Molecules

Pyrazine (B50134) N-oxides are valuable intermediates in organic synthesis, allowing for the strategic introduction of functional groups that would be otherwise difficult to incorporate. The N-oxide group can be used to activate the pyrazine ring for both nucleophilic and electrophilic substitution, and can also be removed later in the synthetic sequence. nih.govrsc.org This reactivity is crucial for the construction of complex molecular architectures.

The presence of two chlorine atoms in 2,3-dichloro-1-oxidopyrazin-1-ium further enhances its synthetic utility. These halogen atoms can be selectively substituted by various nucleophiles, paving the way for the synthesis of a diverse array of polysubstituted pyrazine derivatives. For instance, in the total synthesis of complex natural products like dragmacidin D, pyrazine-N-oxide intermediates have been instrumental. nih.gov The strategic use of N-oxides allows for the installation of specific functionalities, such as a chlorine atom at the 2-position of the pyrazine heterocycle, which can then facilitate subsequent key reactions like the Boekelheide rearrangement. nih.gov

The general reactivity of pyrazine N-oxides suggests that this compound can serve as a key building block for the synthesis of biologically active compounds and other complex organic molecules. Its potential as a precursor for agrochemicals, such as insecticides, has also been noted, highlighting its importance in industrial applications. nih.gov

Table 1: Reactivity of Pyrazine N-Oxides in Organic Synthesis

Reaction TypeDescriptionPotential Application for this compound
Nucleophilic SubstitutionThe N-oxide group activates the ring towards attack by nucleophiles.Introduction of various functional groups by replacing the chlorine atoms.
Electrophilic SubstitutionThe N-oxide can direct electrophiles to specific positions on the ring.Further functionalization of the pyrazine core.
DeoxygenationThe N-oxide group can be removed to yield the parent pyrazine.Access to 2,3-dichloropyrazine (B116531) and its derivatives. rsc.org
Rearrangement ReactionsN-oxides can undergo rearrangements to introduce new functional groups.Synthesis of novel substituted pyrazines.

Potential in Materials Science (e.g., Dyes, Pigments)

The electronic properties of pyrazine derivatives make them attractive candidates for applications in materials science, particularly in the development of dyes and pigments. The extended π-system of the pyrazine ring can be modified to tune the absorption and emission of light. The introduction of substituents, such as in this compound, can further modulate these properties.

Research has shown that fused-ring pyrazine derivatives can be designed to have specific electronic and optical properties, making them suitable for use in organic field-effect transistors (OFETs). acs.org The electron-withdrawing nature of the pyrazine core plays a significant role in tuning the electron affinities of these materials. acs.org Furthermore, pyrazine-based compounds have been investigated for their photochromic properties, where coordination to a metal can stabilize pyrazine radicals and tune their color. rsc.org While direct application of this compound as a dye has not been extensively reported, its structural features suggest potential in this area. The chlorine atoms can be replaced with chromophoric groups to create new dye molecules with tailored properties. The study of pyrazine derivatives in donor-acceptor-donor (D-A-D) compounds has shown that their electron-withdrawing ability can be tuned, which influences their photoelectric properties and potential for use in electromemory devices. nih.gov

Applications as Ligands in Coordination Chemistry

Pyrazine N-oxides, like their parent pyrazines, can act as ligands, coordinating to metal ions through the oxygen atom of the N-oxide group and/or the nitrogen atoms of the pyrazine ring. The resulting metal complexes can exhibit a wide range of interesting structural, magnetic, and catalytic properties. The coordination chemistry of pyrazine derivatives with various transition metals has been explored, leading to the formation of mononuclear, binuclear, and polymeric structures. inorgchemres.orgbiointerfaceresearch.comnih.gov

While specific studies on the coordination chemistry of this compound are limited, research on related systems provides valuable insights. For example, the synthesis and crystal structure of oxalato-bridged copper(II) complexes with various pyrazine-based ligands have been reported, demonstrating the versatility of pyrazines in constructing coordination polymers. researchgate.net The presence of the N-oxide functionality and the chloro substituents in this compound would likely influence its coordination behavior, potentially leading to complexes with unique properties. The electronic effects of the chloro groups could modulate the donor ability of the N-oxide oxygen and the pyrazine nitrogens, affecting the stability and reactivity of the resulting metal complexes.

Exploration of this compound in Catalysis

Heteroaromatic N-oxides are emerging as a versatile class of compounds in catalysis, acting as both catalysts and ligands. mdpi.com They have been employed in a variety of catalytic transformations, including radical additions and hydrogenation reactions. nih.govacs.org The N-oxide group can influence the electronic properties of the heterocyclic ring, which in turn can affect the activity and selectivity of a catalytic system.

The potential of this compound in catalysis is an area ripe for exploration. Pyrazine N-oxides have been used in visible-light photoredox catalysis for the C2-alkylation of pyridines and pyrazines. nih.gov This suggests that this compound could be a substrate or even a component of a catalyst in similar photoredox processes. Furthermore, manganese pincer complexes have been shown to catalyze the synthesis of pyrazines through dehydrogenative coupling routes, indicating the potential for developing catalytic systems for the synthesis and functionalization of pyrazine derivatives. nih.gov The electrocatalytic hydrogenation of nitrogen-containing aromatic compounds, including pyrazine, has also been demonstrated, offering a sustainable approach to the synthesis of saturated heterocycles. acs.org The specific electronic and steric properties of this compound may lead to novel catalytic applications.

Development of Novel Pyrazine N-Oxide Scaffolds for Chemical Research

The development of novel molecular scaffolds is a cornerstone of chemical research, providing the foundation for the discovery of new materials and biologically active compounds. nih.gov Pyrazine and its derivatives represent a privileged scaffold in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties. nih.govnih.gov

This compound serves as a versatile starting material for the creation of novel pyrazine N-oxide scaffolds. The reactivity of the chloro-substituents allows for the introduction of a wide range of functional groups through nucleophilic substitution reactions. This enables the generation of libraries of new compounds with diverse structures and properties. For instance, the synthesis of fused-ring pyrazine derivatives has been explored for applications in organic electronics. acs.orgmdpi.com The development of novel bioactive indane scaffolds has also been reported, demonstrating the power of hybridizing different molecular frameworks to enhance biological activity. tudublin.ie By applying similar principles, novel scaffolds derived from this compound could be designed and synthesized for various research purposes.

Emerging Research Avenues in N-Heterocyclic O-Oxides and Related Systems

The field of N-heterocyclic O-oxides is continually evolving, with new research directions emerging that promise to expand their applications. One exciting area is the use of diazine N-oxides as photoactivatable surrogates for reactive oxygen species. nih.gov Upon photoirradiation, these compounds can release atomic oxygen, which can then be used to perform selective oxidations. This opens up new possibilities for the use of N-oxides in photochemistry and chemical biology.

The study of the fundamental reactivity of diazine N-oxides, such as their alkylation reactions, is also providing deeper insights into their chemical behavior. rsc.org Understanding the factors that govern the competition between N- and O-alkylation is crucial for controlling the outcome of synthetic reactions involving these compounds. Furthermore, the synthesis of novel fused heterocyclic systems containing the pyrazine N-oxide moiety is an active area of research. mdpi.com These complex structures can exhibit unique properties and may find applications in areas such as energetic materials. researchgate.net The ongoing exploration of the chemistry of N-heterocyclic O-oxides, including this compound, is expected to lead to the discovery of new reactions, materials, and catalytic systems with significant scientific and technological impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.